molecular formula C8H16N2 B1491604 1-Cyclobutylpyrrolidin-3-amine CAS No. 1247768-77-9

1-Cyclobutylpyrrolidin-3-amine

Cat. No. B1491604
CAS RN: 1247768-77-9
M. Wt: 140.23 g/mol
InChI Key: CBUJLUQYQRTKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclobutylpyrrolidin-3-amine” is a chemical compound that is used for research and development . It is also known as “®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride” with a chemical formula of C8H16N2・2HCl . The CAS number for this compound is 1286208-69-2 .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

1-Cyclobutylpyrrolidin-3-amine: is utilized in the synthesis of various pyrimidine derivatives. Pyrimidines are essential components in pharmaceuticals due to their wide range of pharmacological effects, including anti-inflammatory properties. The compound serves as a building block in creating novel pyrimidine-based inhibitors targeting NF-κB and cytokines, which are crucial in the inflammatory response .

Anti-Inflammatory Agents

Research indicates that derivatives synthesized from 1-Cyclobutylpyrrolidin-3-amine can exhibit potent anti-inflammatory effects. These effects are attributed to the inhibition of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and various interleukins .

Structure-Activity Relationships (SAR)

The compound is pivotal in studying the structure-activity relationships of pyrimidine analogs. Detailed SAR analysis helps in understanding how structural changes in pyrimidines can enhance their anti-inflammatory activities and reduce toxicity .

Safety and Hazards

The safety data sheet for “1-Cyclobutylpyrrolidin-3-amine” provides some information on its hazards. If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed off immediately. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

properties

IUPAC Name

1-cyclobutylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-4-5-10(6-7)8-2-1-3-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUJLUQYQRTKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylpyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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